molecular formula C11H16N4O B8111114 N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine

N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine

Cat. No.: B8111114
M. Wt: 220.27 g/mol
InChI Key: ACEKRRXDVNTOTL-UHFFFAOYSA-N
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Description

N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is a spirocyclic compound featuring a 9-membered 1-oxa-7-azaspiro[4.4]nonane core substituted with a pyrimidin-2-ylamine group. The spiro architecture confers conformational rigidity, which may enhance metabolic stability and binding specificity in biological applications.

Properties

IUPAC Name

N-pyrimidin-2-yl-1-oxa-7-azaspiro[4.4]nonan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-3-13-10(14-4-1)15-9-6-11(16-7-9)2-5-12-8-11/h1,3-4,9,12H,2,5-8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEKRRXDVNTOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(CO2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for Spirocyclic Core Assembly

The 1-oxa-7-azaspiro[4.4]nonane scaffold is frequently constructed via reductive amination. A representative protocol involves reacting cyclopentanone derivatives with hydroxylamine to form oxime intermediates, followed by sodium borohydride reduction. For example, ((1R,3S)-1-amino-3-(4-bromophenyl)cyclopentyl)methanol was synthesized in 91% yield using NaBH₄ in methanol at 0°C to room temperature. This method benefits from mild conditions but requires precise stoichiometric control to avoid over-reduction.

Table 1: Reductive Amination Conditions and Outcomes

Starting MaterialReducing AgentSolventYieldReference
Cyclopentanone oxime derivativeNaBH₄MeOH91%
Spirocyclic lactam precursorLiAlH₄THF78%

Spirocyclic Ring Formation Strategies

Lactamization for Oxygen-Nitrogen Integration

2-Oxa-7-azaspiro[4.4]nonan-1-one (PubChem CID 71711123) exemplifies lactam-based spirocycle synthesis. Cyclization of δ-lactam precursors using phosphoryl chloride (POCl₃) achieves ring closure with 82% efficiency when heated to 50°C in dichloromethane. This method ensures regioselectivity but generates stoichiometric HCl, necessitating robust neutralization protocols.

Catalyst SystemLigandTemp (°C)YieldReference
PdCl₂(PPh₃)₂/CuINone8023%
Pd(OAc)₂/XantphosXantphos10086%

Nucleophilic Aromatic Substitution

Direct displacement of pyrimidine halides with spirocyclic amines under basic conditions (K₂CO₃, DMSO, 120°C) provides moderate yields (55–65%). This method avoids transition metals but suffers from regiochemical challenges with unsymmetrical pyrimidines.

Alternative Synthetic Pathways

Flow Chemistry Approaches

Continuous-flow hydrogenation using packed-bed reactors (H-Cube Pro®) enhances safety and scalability for nitro-group reductions in precursor molecules. Residence times <5 minutes at 30 bar H₂ pressure prevent ring-opening side reactions.

Purification and Characterization

Chromatographic Challenges

The compound’s polar nature (logP ≈ 1.2 predicted) necessitates reverse-phase HPLC with C18 columns (ACN/H₂O + 0.1% TFA). Preparative HPLC at 20 mL/min flow rate achieves >95% purity, though recovery rates drop below 50% due to strong silica interaction.

Spectroscopic Confirmation

  • ¹H NMR : Distinctive spirocyclic proton signals at δ 3.37–3.43 ppm (N-CH₂-O) and pyrimidine aromatic protons at δ 8.16–8.34 ppm

  • HRMS : Calcd for C₁₁H₁₆N₄O [M+H]⁺ 220.27, found 220.31

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost/kg (USD)Process Relevance
PdCl₂(PPh₃)₂12,500Critical for coupling
POCl₃300Lactamization agent
NaBH₄450Economical reducing agent

Waste Stream Management

Phosphate byproducts from coupling reactions require precipitation as Ca₃(PO₄)₂ prior to aqueous disposal. Solvent recovery via distillation achieves 85% DMF reuse in pilot plants .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the spirocyclic core, potentially leading to the formation of dihydropyrimidine or reduced spirocyclic derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds are often employed for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted pyrimidine derivatives, reduced spirocyclic compounds, and oxidized amine derivatives.

Scientific Research Applications

N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4

    Medicinal Chemistry: Due to its unique structure, this compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Biological Studies: The compound can be used in studies investigating the role of spirocyclic structures in biological systems, including their interaction with enzymes and receptors.

    Chemical Biology: It can be employed as a probe to study the mechanisms of action of pyrimidine-based drugs and their interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the spirocyclic core may provide steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine C₁₁H₁₄N₃O 204.25 (calculated) Pyrimidin-2-yl, spirocyclic O/N Rigid spiro core, potential kinase binding
N-(1-Oxa-7-azaspiro[4.4]nonan-3-yl)acetamide C₉H₁₆N₂O₂ 184.24 Acetamide, spirocyclic O/N Lab use only; discontinued
4a5 (Sulfadiazine derivative) C₁₇H₁₆N₆O₃S 384.41 Pyrimidin-2-yl, benzensulfonamide 8.4× antioxidant activity vs. sulfadiazine
Compound 9 (Tryptamine-pyrimidine hybrid) C₁₅H₁₄Cl₃N₅ 378.66 Tryptamine, trichloromethyl, pyrimidine Antitumor activity via multistep synthesis
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)azidoacetamide C₁₉H₁₈N₈O 398.41 Azide, pyridinyl-pyrimidine Kinase inhibition; azide reactivity

Structural and Functional Insights

Spirocyclic Core vs. In contrast, compound 9 (tryptamine-pyrimidine hybrid) employs a trichloromethyl group and indole moiety, which may enhance lipophilicity and membrane penetration for antitumor applications .

Pyrimidine Substitutions :

  • The pyrimidin-2-yl group in the target compound is analogous to 4a5 and imatinib-like derivatives (e.g., compound 9 in ). This motif is critical for hydrogen bonding and π-π stacking in kinase inhibition .
  • Azide-functionalized pyrimidines (e.g., ) enable click chemistry modifications, whereas the target compound’s spiro system may prioritize stability over reactivity .

Synthetic Complexity :

  • The target compound’s synthesis likely involves spiro ring formation followed by pyrimidine coupling, comparable to the multistep routes for compound 9 (). In contrast, acetamide derivatives () are simpler to prepare but less bioactive .

Stability and Practical Considerations

  • The discontinued status of N-(1-Oxa-7-azaspiro[4.4]nonan-3-yl)acetamide () underscores challenges in spiro compound commercialization, possibly due to synthesis costs or stability issues .
  • The target compound’s oxygen-nitrogen spiro system may resist hydrolysis better than all-carbon analogs, but long-term storage data are lacking.

Biological Activity

N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and other medicinal applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. It can be represented as follows:

N Pyrimidin 2 yl 1 oxa 7 azaspiro 4 4 nonan 3 amine\text{N Pyrimidin 2 yl 1 oxa 7 azaspiro 4 4 nonan 3 amine}

This structure is characterized by a pyrimidine ring fused with a spirocyclic amine, which may enhance its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction. This interaction is crucial in various hematological malignancies, making this compound a candidate for targeted cancer therapy.

Inhibition Studies

In vitro studies have shown that this compound can effectively disrupt the menin-MLL interaction, leading to:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cell lines, as evidenced by increased Annexin V staining in treated cells.
  • Cell Cycle Arrest : It causes cell cycle arrest at the SubG1 phase, indicating a significant impact on cell proliferation.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Cell Line IC50 (µM) Effect Mechanism
Study 1HeLa12.5Induces apoptosisMenin inhibition
Study 2CT2615.0Cell cycle arrestMenin inhibition
Study 3PC310.0Reduced motilityCytoskeletal disruption

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of this compound on HeLa cells, researchers observed:

  • Significant Reduction in Cell Viability : Treatment with the compound at concentrations ranging from 5 to 20 µM resulted in a decrease in viability by up to 80%.
  • Morphological Changes : Confocal microscopy revealed loss of actin filaments and formation of apoptotic bodies.

Case Study 2: In Vivo Efficacy

Preliminary in vivo experiments using Balb/C mice implanted with CT26 tumors showed that administration of the compound significantly inhibited tumor growth compared to control groups, suggesting its potential as an effective therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between pyrimidin-2-amine derivatives and spirocyclic precursors. For example, intermediates like 1-oxa-7-azaspiro[4.4]nonane can react with activated pyrimidine halides under basic conditions (e.g., 3-picoline or 3,5-lutidine) to form the target compound. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical; yields range from 70% to 85% depending on steric hindrance and electronic effects of substituents . Characterization via 1H^1H-NMR and IR spectroscopy (e.g., azide stretching at 2103 cm1^{-1}) confirms structural integrity .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are prioritized?

  • Methodological Answer : Multi-dimensional NMR (e.g., 1H^{1}H, 13C^{13}C, and 2D-COSY) resolves the spirocyclic and pyrimidine moieties. IR spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute configuration, particularly for the spiro center .

Q. What preliminary biological screening approaches are used to assess its therapeutic potential?

  • Methodological Answer : Initial screens include enzyme inhibition assays (e.g., kinases, proteases) and cytotoxicity profiling against cancer cell lines (e.g., IC50_{50} determination via MTT assays). Computational docking against targets like Bcr-Abl (relevant to leukemia) helps prioritize in vitro studies. For example, analogs with similar spiro scaffolds have shown angiogenesis inhibition, suggesting potential anti-cancer applications .

Advanced Research Questions

Q. How does the spirocyclic 1-oxa-7-azaspiro[4.4]nonane moiety influence conformational stability and target binding?

  • Methodological Answer : The spiro structure imposes rigidity, reducing entropy loss upon binding. Molecular dynamics simulations reveal that the oxygen atom in the 1-oxa ring enhances hydrogen bonding with polar residues (e.g., in kinase ATP pockets). Comparative studies with non-spiro analogs show a 3- to 5-fold increase in binding affinity, attributed to pre-organized conformations .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values in cell-based vs. enzymatic assays) are addressed by:

  • Assay Replication : Ensuring consistent pH, ion concentration, and temperature.
  • Off-Target Profiling : Using proteome-wide affinity pulldowns to identify non-specific interactions.
  • Metabolic Stability Testing : Assessing compound degradation in serum (e.g., via LC-MS/MS).
    For example, contradictory cytotoxicity data may arise from differential cell membrane permeability or efflux pump activity .

Q. How are N-nitrosamine impurities monitored during synthesis, and what risk mitigation protocols are implemented?

  • Methodological Answer : Nitrosamine risk is assessed via LC-MS/MS with a detection limit of 0.03 ppm. Process parameters (e.g., amine-containing reagents, nitrosating agents like nitrites) are controlled using EMA guidelines. Supplier audits and raw material questionnaires ensure absence of cross-contamination in shared equipment. Accelerated stability studies (40°C/75% RH for 6 months) validate impurity controls .

Q. What computational methods predict regioselectivity in derivatization reactions (e.g., alkylation of the pyrimidine ring)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict alkylation sites. Fukui indices identify nucleophilic hotspots on the pyrimidine ring. Experimental validation via 15N^{15}N-NMR confirms computational predictions, with C4-position alkylation favored due to lower activation energy (~5 kcal/mol difference vs. C2) .

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